4'-(2-Bromo-4-fluorophenoxy)acetophenone
Overview
Description
Scientific Research Applications
Biological Baeyer-Villiger Oxidation Studies
The biological Baeyer-Villiger oxidation of fluorinated acetophenones, including compounds related to 4'-(2-Bromo-4-fluorophenoxy)acetophenone, has been investigated using 19F nuclear magnetic resonance (NMR). This method has been employed to characterize the time-dependent conversion of various fluorinated acetophenones, demonstrating the potential for evaluating the biological conversion of ring-substituted acetophenones to phenyl acetates, which are valuable synthons for the production of industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).
Antimycobacterial Activity Exploration
Research has been conducted on the synthesis of novel compounds derived from acetophenone substrates, including those similar to 4'-(2-Bromo-4-fluorophenoxy)acetophenone, for their antimycobacterial activities. This includes the investigation of novel 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol derivatives for their effectiveness against isoniazid-resistant Mycobacterium tuberculosis, showcasing the potential for developing new antimycobacterial agents (Ali & Yar, 2007).
Electrosynthesis and Supramolecular Chemistry
The electrochemical behavior of acetophenones and their interactions with cyclodextrins have been studied, highlighting the potential of acetophenone derivatives, like 4'-(2-Bromo-4-fluorophenoxy)acetophenone, in supramolecular chemistry and electrosynthesis. This research explores how cyclodextrins can influence the electrochemical reduction and reactivity of aromatic carbonyl compounds, potentially impacting the synthesis and stability of related compounds (Amatore, Buriez, Labbé, & Verpeaux, 2008).
Bromination and Acylation Studies
The bromination of acetophenones and their derivatives, including compounds similar to 4'-(2-Bromo-4-fluorophenoxy)acetophenone, has been examined in various conditions, contributing to the understanding of their chemical behavior and reactivity. This includes the study of bromination in sulfuric acid and its impact on the aromatic ring and subsequent products, which is crucial for the synthesis of brominated derivatives for further applications (Gol'dfarb, Novikova, & Belen’kii, 1971).
properties
IUPAC Name |
1-[4-(2-bromo-4-fluorophenoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c1-9(17)10-2-5-12(6-3-10)18-14-7-4-11(16)8-13(14)15/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMTWGSDROBNOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373683 | |
Record name | 4'-(2-Bromo-4-fluorophenoxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(2-Bromo-4-fluorophenoxy)acetophenone | |
CAS RN |
845866-51-5 | |
Record name | 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845866-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-(2-Bromo-4-fluorophenoxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 845866-51-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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